Farnesal

Description

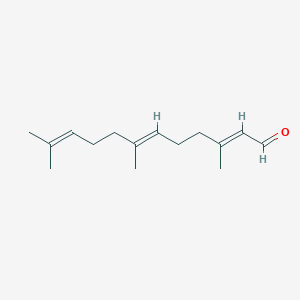

Structure

3D Structure

Properties

IUPAC Name |

(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11-12H,5-6,8,10H2,1-4H3/b14-9+,15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRUHBBTQZKMEX-YFVJMOTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CC=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/C=O)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60880981 | |

| Record name | (E,E)-Farnesal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear yellow liquid; floral or minty aroma | |

| Record name | 3,7,11-Trimethyl-2,6,10-dodecatrienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1237/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; 50% soluble in heptane, triacetin, soluble (in ethanol) | |

| Record name | 3,7,11-Trimethyl-2,6,10-dodecatrienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1237/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.890-0.900 | |

| Record name | 3,7,11-Trimethyl-2,6,10-dodecatrienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1237/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

502-67-0, 19317-11-4 | |

| Record name | trans,trans-Farnesal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Farnesal, (2E,6E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Farnesal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019317114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,10-Dodecatrienal, 3,7,11-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (2E,6E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E,E)-Farnesal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Farnesal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FARNESAL, (2E,6E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4E58106EW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-trans,6-trans-Farnesal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Farnesol: A Key Regulator of Fungal Quorum Sensing and Morphogenesis

An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Farnesol (B120207), a sesquiterpene alcohol, is a pivotal quorum-sensing molecule (QSM) in the dimorphic fungus Candida albicans and other related species. It plays a crucial role in regulating the transition from a unicellular yeast form to a filamentous hyphal form, a key virulence trait.[1][2] As cell density increases, the accumulation of secreted farnesol signals a population-level response to inhibit further hyphal development and biofilm formation.[3][4][5] This self-regulatory mechanism is integral to the lifecycle and pathogenicity of C. albicans. This technical guide provides a comprehensive overview of the molecular mechanisms underlying farnesol's action, detailed experimental protocols for its study, and quantitative data on its effects, aiming to support further research and the development of novel antifungal strategies targeting this unique signaling pathway.

Note on Terminology: While the term "farnesal" (the aldehyde form) was initially queried, the scientific literature overwhelmingly identifies farnesol (the alcohol form) as the primary quorum-sensing molecule in fungi. This compound is an intermediate in the biosynthesis of other related compounds, such as farnesoic acid in insects.[6] This document will focus on farnesol, the molecule predominantly studied and recognized for its quorum-sensing activity in fungi.

Farnesol Biosynthesis and Secretion

Farnesol is synthesized via the mevalonate (B85504) pathway, a conserved metabolic route in eukaryotes. The immediate precursor of farnesol is farnesyl pyrophosphate (FPP), a central branch-point molecule in the synthesis of sterols, dolichols, and ubiquinone.[4][7] In C. albicans, specific phosphatases, such as Dpp2 and Dpp3, are thought to dephosphorylate FPP to produce farnesol.[4] The production of farnesol is linked to cell density, with higher concentrations being produced in stationary phase cultures.[8] While the precise export mechanism is not fully elucidated, its lipophilic nature suggests it may diffuse across the cell membrane.

Molecular Mechanism of Action in Quorum Sensing

Farnesol exerts its inhibitory effect on hyphal morphogenesis through a multi-pronged mechanism, primarily by modulating key signaling pathways that control filamentation. The Ras1-cAMP-Efg1 pathway is a major target.[3][9]

Inhibition of the Ras1-cAMP-Efg1 Signaling Cascade

The Ras1-cAMP-Efg1 pathway is a central regulatory circuit for hyphal development in C. albicans. Farnesol has been shown to interfere with this pathway at multiple levels:

-

Direct Inhibition of Adenylate Cyclase (Cyr1p): Compelling evidence suggests that farnesol directly inhibits the activity of the adenylate cyclase, Cyr1p.[10][11] This enzyme is responsible for converting ATP to cyclic AMP (cAMP). By inhibiting Cyr1p, farnesol leads to a decrease in intracellular cAMP levels.

-

Impact on Ras1 Activity: The small GTPase Ras1 is a key upstream activator of Cyr1p. While direct inhibition of Ras1 by farnesol is still under investigation, studies have shown that farnesol can suppress the hyper-filamentous phenotype of strains carrying a dominant-active RAS1 allele, suggesting that farnesol acts downstream of or parallel to Ras1 activation.[3]

-

Downregulation of Downstream Effectors: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), which in turn affects the phosphorylation and activity of downstream transcription factors, most notably Efg1. Efg1 is a crucial transcriptional regulator of hypha-specific genes.

Role of Transcriptional Repressors

Farnesol's mechanism also involves the modulation of transcriptional repressors of filamentation, such as Tup1 and Nrg1.

-

Tup1: Farnesol treatment has been shown to increase the expression of TUP1.[1] Tup1 is a global transcriptional corepressor that, in complex with other proteins, represses the expression of hypha-specific genes. Mutants lacking TUP1 are hyper-filamentous and less responsive to farnesol, indicating that Tup1 is a critical component of the farnesol signaling pathway.[1]

-

Nrg1: Similar to Tup1, Nrg1 is a transcriptional repressor of hyphal genes. The response to farnesol is diminished in nrg1 mutants, suggesting its involvement in mediating farnesol's inhibitory effects.[1]

Involvement of Mitogen-Activated Protein (MAP) Kinase Pathways

While the cAMP pathway is a primary target, some studies suggest a potential role for MAP kinase pathways in the response to farnesol. Components of the Cek1 MAP kinase pathway, such as Cph1 and Hst7, have been implicated, although their precise role in farnesol signaling remains to be fully elucidated.[1]

Quantitative Data on Farnesol's Effects

The inhibitory effects of farnesol are concentration-dependent. The following tables summarize quantitative data from various studies on the impact of farnesol on morphogenesis, biofilm formation, and gene expression in C. albicans.

Table 1: Effect of Farnesol on Morphogenesis and Biofilm Formation

| Parameter | Farnesol Concentration | Effect | Reference |

| Germ Tube Formation | 1-2 µM | 50% reduction in defined media | [4] |

| Hyphal Growth | 200 µM | >75% reduction | [3] |

| Biofilm Formation | 30-300 µM | Inhibition when added at time zero | [4][5] |

| Biofilm Formation | 300 µM | Complete inhibition with pre-incubation | |

| Mixed Biofilms (C. albicans - S. aureus) | 125 µM (MSSA) | MBIC50 | |

| Mixed Biofilms (C. albicans - S. aureus) | 250 µM (MRSA) | MBIC50 |

Table 2: Effect of Farnesol on Gene Expression

| Gene(s) | Farnesol Concentration | Fold Change/Effect | Experimental Method | Reference |

| HWP1 | Not specified | Decreased expression | Northern Blot | [5] |

| TUP1 | 40 µM | Up-regulated | cDNA Microarray | |

| CRK1, PDE2 | 40 µM | Up-regulated | cDNA Microarray | |

| FCR1, PDR16 | 40 µM | Up-regulated | cDNA Microarray | |

| CHT2, CHT3 | 40 µM | Down-regulated | cDNA Microarray | |

| FTR2 | 40 µM | Down-regulated | cDNA Microarray | |

| HSP70, HSP90, HSP104 | 40 µM | Down-regulated | cDNA Microarray | |

| CSH1 | 40 µM | Down-regulated | cDNA Microarray | |

| ERG11, ERG25, ERG6, ERG3, ERG1 | Not specified | Decreased transcription | RT-PCR, qPCR | [8] |

| SAP2, SAP4-6 | 10, 100, 300 µM | Down-regulated mRNA expression | qRT-PCR |

Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the study of farnesol's mechanism of action.

Farnesol Quantification

Method: Gas Chromatography-Flame Ionization Detection (GC-FID)

Protocol:

-

Sample Preparation: Culture samples (whole culture, supernatant, and cell pellet) are collected. For intracellular farnesol, cells are lysed.

-

Extraction: Farnesol is extracted from the aqueous sample using an organic solvent such as ethyl acetate.

-

GC-FID Analysis: The organic extract is injected into a gas chromatograph equipped with a flame ionization detector.

-

Quantification: The concentration of farnesol is determined by comparing the peak area to a standard curve of known farnesol concentrations.

Reference for detailed protocol:

Morphological Analysis (Yeast-to-Hypha Transition)

Method: Light Microscopy

Protocol:

-

Cell Culture: C. albicans cells are grown to the desired density in a suitable medium (e.g., YPD).

-

Induction of Hyphal Growth: Cells are transferred to a hypha-inducing medium (e.g., RPMI-1640 or serum-containing medium) at 37°C.

-

Farnesol Treatment: Farnesol, dissolved in a suitable solvent (e.g., methanol), is added to the culture at various concentrations at the time of induction. A vehicle control (solvent only) is included.

-

Incubation: Cultures are incubated for a defined period (e.g., 3-6 hours).

-

Microscopic Examination: Aliquots of the culture are observed under a light microscope. The percentage of cells that have formed germ tubes or true hyphae is determined by counting a significant number of cells (e.g., 200) for each condition.

Reference for detailed protocol: [3][4]

Gene Expression Analysis

Method: Quantitative Real-Time PCR (qRT-PCR)

Protocol:

-

Cell Culture and Treatment: C. albicans cells are cultured and treated with farnesol as described for the morphological analysis.

-

RNA Extraction: Total RNA is extracted from the cells using a standard method (e.g., hot phenol-chloroform extraction or a commercial kit).

-

DNase Treatment: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: First-strand cDNA is synthesized from the RNA template using a reverse transcriptase and oligo(dT) or random primers.

-

qRT-PCR: The cDNA is used as a template for PCR with gene-specific primers for the target genes and a reference gene (e.g., ACT1). The reaction is performed in a real-time PCR cycler using a fluorescent dye (e.g., SYBR Green) or a probe-based assay.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the expression of the reference gene.

Reference for detailed protocol: [8]

Visualizing the Farnesol Signaling Network

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to farnesol's mechanism of action.

Diagram 1: Farnesol Biosynthesis Pathway

Caption: Farnesol biosynthesis from FPP via phosphatases.

Diagram 2: Farnesol's Mechanism of Action on the Ras1-cAMP Pathway

Caption: Farnesol inhibits the Ras1-cAMP pathway by targeting Cyr1p.

Diagram 3: Experimental Workflow for Studying Farnesol's Effect on Gene Expression

Caption: Workflow for analyzing farnesol's impact on gene expression.

Implications for Drug Development

The unique role of farnesol in regulating fungal virulence presents a promising avenue for the development of novel antifungal therapies. Strategies targeting the farnesol signaling pathway could include:

-

Farnesol Analogues: Designing synthetic analogues of farnesol with enhanced stability and activity could be a viable approach.

-

Inhibitors of Farnesol Biosynthesis: Targeting the enzymes involved in farnesol production, such as the FPP phosphatases, could disrupt quorum sensing and attenuate virulence.

-

Combination Therapies: Farnesol has been shown to potentiate the activity of conventional antifungal drugs, such as fluconazole, by downregulating genes involved in drug resistance.[8] This suggests that farnesol or its derivatives could be used in combination therapies to overcome drug resistance.

Conclusion

Farnesol is a key signaling molecule in Candida albicans that governs the critical morphological transition between yeast and hyphal forms. Its mechanism of action, centered on the inhibition of the Ras1-cAMP-Efg1 pathway and the modulation of transcriptional repressors, provides a detailed picture of how this fungus regulates its virulence in a cell-density-dependent manner. A thorough understanding of this quorum-sensing system, facilitated by the experimental approaches outlined in this guide, is essential for the development of innovative antifungal strategies that can disarm this important human pathogen. Further research into the specific molecular interactions of farnesol with its targets will undoubtedly unveil new opportunities for therapeutic intervention.

References

- 1. Farnesol - Wikipedia [en.wikipedia.org]

- 2. Quorum Sensing in Dimorphic Fungi: Farnesol and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 4. Quorum sensing in Candida albicans: farnesol versus farnesoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aldehyde dehydrogenase 3 converts this compound into farnesoic acid in the corpora allata of mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The quorum-sensing molecules farnesol/homoserine lactone and dodecanol operate via distinct modes of action in Candida albicans. [vivo.weill.cornell.edu]

- 9. Frontiers | Intraluminal Farnesol and this compound in the Mealworm's Alimentary Canal: An Unusual Storage Site Uncovering Hidden Eukaryote Ca2+-Homeostasis-Dependent “Golgicrine” Activities [frontiersin.org]

- 10. Intraluminal Farnesol and this compound in the Mealworm's Alimentary Canal: An Unusual Storage Site Uncovering Hidden Eukaryote Ca2+-Homeostasis-Dependent “Golgicrine” Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthesis of 2-cis-farnesol - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Biological Synthesis of Farnesal in Insects: A Core Component of Juvenile Hormone III Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesal is a critical intermediate in the biosynthesis of Juvenile Hormone III (JH III), a key sesquiterpenoid hormone that regulates a multitude of physiological processes in insects, including development, reproduction, and metamorphosis. The enzymatic conversion of farnesol (B120207) to this compound, and its subsequent oxidation to farnesoic acid, represents a crucial control point in the JH III biosynthetic pathway. This technical guide provides a comprehensive overview of the this compound biological synthesis pathway in insects. It details the enzymatic reactions, presents key quantitative data for the involved enzymes, outlines detailed experimental protocols for their characterization, and visualizes the intricate pathways and workflows. This document is intended to serve as a valuable resource for researchers in insect physiology, biochemistry, and those involved in the development of novel insect control strategies targeting the endocrine system.

Introduction

The juvenile hormones (JHs) are a group of acyclic sesquiterpenoids that are central to insect physiology.[1][2] Among these, Juvenile Hormone III (JH III) is the most ubiquitous form found across various insect orders. The biosynthesis of JH III occurs primarily in the corpora allata (CA), a pair of endocrine glands located behind the brain.[3] The synthesis of JH III is a multi-step process that can be broadly divided into the early mevalonate (B85504) pathway and the late, JH-specific branch. This compound synthesis lies at the heart of this latter branch, representing a pivotal step in the commitment of precursors towards JH III.

The conversion of farnesyl pyrophosphate (FPP), derived from the mevalonate pathway, to farnesol marks the entry into the JH-specific steps. Farnesol is then sequentially oxidized to this compound and subsequently to farnesoic acid.[4] These oxidation steps are critical regulatory points in the overall pathway.[5] Understanding the enzymes that catalyze these reactions, their kinetics, and their regulation is paramount for elucidating the control of JH III biosynthesis and for identifying potential targets for the development of novel insecticides.[2]

This guide will focus specifically on the synthesis of this compound, providing a detailed examination of the enzymes involved, their quantitative characteristics, and the methodologies used to study them.

The this compound Synthesis Pathway: From Mevalonate to Farnesoic Acid

The synthesis of this compound is embedded within the larger juvenile hormone III biosynthetic pathway. The initial stages of this pathway involve the universal mevalonate pathway, which produces the C15 isoprenoid precursor, farnesyl pyrophosphate (FPP).[6][7] The subsequent steps, which are specific to JH biosynthesis, lead to the formation of this compound.

The Mevalonate Pathway: Upstream of this compound

The mevalonate pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then sequentially condensed to form the ten-carbon geranyl pyrophosphate (GPP) and finally the fifteen-carbon farnesyl pyrophosphate (FPP).[8][9]

Diagram of the Mevalonate Pathway

Caption: The Mevalonate Pathway leading to Farnesyl Pyrophosphate.

The JH-Specific Branch: Synthesis of this compound

The conversion of FPP to JH III involves a series of enzymatic reactions, with the formation of this compound being a central step.

-

Farnesyl Pyrophosphate to Farnesol: The first committed step in the JH-specific branch is the hydrolysis of FPP to farnesol. This reaction is catalyzed by a farnesyl pyrophosphatase.

-

Farnesol to this compound: The oxidation of farnesol to this compound is a critical regulatory point.[10] This conversion can be catalyzed by two main types of enzymes in insects:

-

Farnesol Oxidase: In some insects, particularly in larval stages of species like Manduca sexta, this oxidation is carried out by a specific, oxygen-dependent farnesol oxidase.[11]

-

NADP+-dependent Farnesol Dehydrogenase (FDL): In many other insects, such as the mosquito Aedes aegypti and the cotton bollworm Helicoverpa armigera, this step is catalyzed by an NADP+-dependent farnesol dehydrogenase, which belongs to the short-chain dehydrogenase/reductase (SDR) superfamily.[12][13]

-

-

This compound to Farnesoic Acid: The final step in this segment of the pathway is the oxidation of this compound to farnesoic acid. This reaction is catalyzed by Aldehyde Dehydrogenase 3 (ALDH3) , a NAD+-dependent enzyme.[5][14]

Diagram of the this compound Biological Synthesis Pathway

Caption: The JH-specific branch showing the synthesis of this compound.

Quantitative Data of Key Enzymes

The kinetic properties of the enzymes involved in this compound synthesis provide crucial insights into the regulation and efficiency of the pathway. The following tables summarize the available quantitative data for farnesol dehydrogenase/oxidase and aldehyde dehydrogenase 3 from various insect species.

Table 1: Kinetic Parameters of Farnesol Dehydrogenase/Oxidase in Insects

| Insect Species | Enzyme | Substrate | Km (µM) | Vmax | Cofactor | Reference |

| Manduca sexta (larva) | Farnesol Oxidase | trans,trans-Farnesol | 1 | - | O2 | [11] |

| Aedes aegypti | AaSDR-1 (FDL) | trans,trans-Farnesol | 1.8 ± 0.4 | 10.1 ± 0.5 nM/L·s | NADP+ | [10] |

| Helicoverpa armigera | HaFDL | trans,trans-Farnesol | 15 | - | NADP+ | [13] |

| Plutella xylostella | PxFoLDH | trans,trans-Farnesol | - | - | NADP+ | [15] |

Table 2: Kinetic Parameters of Aldehyde Dehydrogenase 3 (ALDH3) in Insects

| Insect Species | Enzyme | Substrate | Km (µM) | Vmax | Cofactor | Reference |

| Aedes aegypti | AaALDH3 | This compound | - | - | NAD+ | [5][14] |

Note: Data for ALDH3 kinetics with this compound as a substrate is limited in the public domain.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the enzymes involved in this compound biosynthesis.

Farnesol Dehydrogenase (FDL) Activity Assay (Colorimetric)

This protocol is adapted from the method used for Aedes aegypti AaSDR-1.[12]

Principle: The reduction of NADP+ to NADPH during the oxidation of farnesol is coupled to the reduction of a tetrazolium salt (e.g., Nitro Blue Tetrazolium - NBT) to a colored formazan (B1609692) product, which can be quantified spectrophotometrically.

Materials:

-

Insect tissue homogenate (e.g., corpora allata, or recombinant enzyme)

-

Assay Buffer: 100 mM Glycine-NaOH, pH 10.0

-

Substrate: trans,trans-Farnesol (dissolved in a suitable organic solvent like DMSO, then diluted in buffer)

-

Cofactor: 2 mM NADP+

-

Colorimetric Reagent: Nitro Blue Tetrazolium (NBT)

-

Electron Mediator: Phenazine methosulfate (PMS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the reaction mixture in a 96-well plate. For each well, add:

-

50 µL of Assay Buffer

-

10 µL of NBT solution

-

10 µL of PMS solution

-

10 µL of NADP+ solution

-

-

Add 10 µL of the enzyme preparation (tissue homogenate or purified enzyme) to each well.

-

To initiate the reaction, add 10 µL of the farnesol substrate solution. For a negative control, add 10 µL of the buffer without farnesol.

-

Immediately measure the absorbance at 570 nm using a microplate reader. Take readings at regular intervals (e.g., every minute) for a set period (e.g., 15-30 minutes).

-

Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

Aldehyde Dehydrogenase 3 (ALDH3) Activity Assay (Fluorometric/HPLC)

This protocol is based on the methodology developed for Aedes aegypti ALDH3.[14]

Principle: The activity of ALDH3 is measured by quantifying the production of farnesoic acid from this compound using High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector after derivatization.

Materials:

-

Insect tissue homogenate (e.g., corpora allata)

-

Assay Buffer: 50 mM Glycine buffer, pH 9.5

-

Substrate: this compound

-

Cofactor: 2 mM NAD+

-

Derivatization agent (e.g., a fluorescent tag that reacts with the carboxylic acid group of farnesoic acid)

-

HPLC system with a fluorescence detector

-

C18 reverse-phase HPLC column

Procedure:

-

Prepare the reaction mixture containing Assay Buffer, NAD+, and the enzyme preparation.

-

Initiate the reaction by adding the this compound substrate.

-

Incubate the reaction mixture at the optimal temperature for a defined period.

-

Stop the reaction by adding a quenching solution (e.g., acid or organic solvent).

-

Derivatize the product, farnesoic acid, with a fluorescent tag according to the manufacturer's protocol.

-

Analyze the derivatized sample by HPLC with fluorescence detection.

-

Quantify the amount of farnesoic acid produced by comparing the peak area to a standard curve of derivatized farnesoic acid.

Quantification of Farnesol, this compound, and Farnesoic Acid by GC-MS

Principle: Gas Chromatography-Mass Spectrometry (GC-MS) provides a highly sensitive and specific method for the separation and quantification of the volatile and semi-volatile compounds farnesol and this compound, as well as derivatized farnesoic acid.[16]

Materials:

-

Insect tissue extract

-

Organic solvent for extraction (e.g., hexane, ethyl acetate)

-

Derivatization agent for farnesoic acid (e.g., for silylation)

-

GC-MS system with a suitable capillary column

Procedure:

-

Homogenize the insect tissue in an appropriate solvent to extract the lipophilic compounds.

-

Centrifuge to pellet the tissue debris and collect the supernatant.

-

(Optional but recommended for farnesoic acid) Derivatize the extract to increase the volatility of farnesoic acid.

-

Inject a known volume of the extract onto the GC-MS.

-

Separate the compounds using a suitable temperature program on the GC.

-

Identify the compounds based on their retention times and mass spectra by comparison with authentic standards.

-

Quantify the compounds by integrating the peak areas and comparing them to a standard curve.

Diagram of an Experimental Workflow for Enzyme Characterization

Caption: Workflow for the characterization of this compound synthesis enzymes.

Regulation of this compound Synthesis

The synthesis of this compound is tightly regulated as part of the overall control of JH III production. This regulation occurs at multiple levels:

-

Transcriptional Regulation: The expression of the genes encoding farnesol dehydrogenase and aldehyde dehydrogenase 3 is often developmentally regulated and can be influenced by various signaling pathways. For instance, in Aedes aegypti, the mRNA levels of AaSDR-1 increase significantly in the corpora allata in correlation with the peak of JH synthesis.[10]

-

Allatotropins and Allatostatins: Neuropeptides known as allatotropins stimulate JH biosynthesis, while allatostatins inhibit it.[3] These neuropeptides can influence the activity of the enzymes in the JH pathway, including those involved in this compound synthesis.

-

Substrate Availability: The availability of the precursor, farnesol, which is derived from the mevalonate pathway, can also be a limiting factor in this compound production.

-

Feedback Regulation: There is evidence for feedback mechanisms within the JH biosynthesis pathway, where intermediates or the final product (JH III) can regulate the activity of upstream enzymes.[2]

Conclusion and Future Directions

The biological synthesis of this compound is a critical juncture in the production of juvenile hormone III in insects. The enzymes responsible for the sequential oxidation of farnesol to this compound and then to farnesoic acid represent key control points and, consequently, attractive targets for the development of novel and specific insect growth regulators. This guide has provided a comprehensive overview of this pathway, including the enzymes involved, their kinetic properties, and detailed experimental protocols for their study.

Future research in this area should focus on:

-

Elucidating the three-dimensional structures of farnesol dehydrogenase and aldehyde dehydrogenase 3 from a wider range of insect species to facilitate structure-based inhibitor design.

-

Further investigating the regulatory networks that control the expression and activity of these enzymes, including the roles of specific transcription factors and signaling pathways.

-

Exploring the potential for developing specific inhibitors of these enzymes as a novel class of environmentally benign insecticides.

A deeper understanding of the this compound biological synthesis pathway will not only advance our fundamental knowledge of insect endocrinology but also pave the way for innovative and sustainable pest management strategies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Juvenile hormone - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Aldehyde dehydrogenase 3 converts this compound into farnesoic acid in the corpora allata of mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mevalonate pathway and the synthesis of juvenile hormone in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. THE MEVALONATE PATHWAY AND THE SYNTHESIS OF JUVENILE HORMONE IN INSECTS - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. NADP+-dependent farnesol dehydrogenase, a corpora allata enzyme involved in juvenile hormone synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Farnesol oxidation in insects: evidence that the biosynthesis of insect juvenile hormone is mediated by a specific alcohol oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Farnesol dehydrogenase from Helicoverpa armigera (Hübner) as a promising target for pest management: molecular docking, in vitro and insect bioassay studies using geranylgeraniol as potential inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aldehyde Dehydrogenase 3 Converts this compound into Farnesoic Acid in the Corpora Allata of Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular characterization and enzyme inhibition studies of NADP+- farnesol dehydrogenase from diamondback moth, Plutella xylostella (Lepidoptera: Plutellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Crucial Role of Farnesal in Juvenile Hormone Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Juvenile hormones (JHs) are a group of sesquiterpenoid hormones that play a pivotal role in regulating a vast array of physiological processes in insects, including development, metamorphosis, reproduction, and behavior. The precise control of JH titers is therefore essential for the normal life cycle of an insect. The biosynthesis of JH occurs in the corpora allata (CA), a pair of endocrine glands located behind the brain. The biosynthetic pathway is a complex, multi-step process, and understanding the regulatory nodes within this pathway is of paramount importance for both basic research and the development of novel insect control agents. This technical guide focuses on the critical intermediate, farnesal, and its integral role in the JH biosynthetic cascade. We will delve into the enzymatic conversions surrounding this compound, the quantitative aspects of these reactions, detailed experimental protocols for their study, and the signaling pathways that govern this crucial metabolic juncture.

The Biochemical Crossroads: this compound in Juvenile Hormone Biosynthesis

The synthesis of JH III, the most ubiquitous form of JH in insects, begins with the mevalonate (B85504) pathway, which produces the precursor farnesyl pyrophosphate (FPP). The so-called "late steps" of JH biosynthesis commence with the conversion of FPP to farnesol (B120207), which is then sequentially oxidized to this compound and subsequently to farnesoic acid. This compound, therefore, sits (B43327) at a critical juncture, poised between its precursor, farnesol, and its product, farnesoic acid. The enzymes catalyzing these two steps are key regulatory points in the overall pathway.

The conversion of farnesol to this compound is catalyzed by farnesol dehydrogenase (a short-chain dehydrogenase/reductase, SDR) or, in some cases, a farnesol oxidase .[1][2] This step is considered a rate-limiting step in JH III synthesis in some insects, such as adult mosquitoes.[1][3] The subsequent oxidation of this compound to farnesoic acid is carried out by an aldehyde dehydrogenase (ALDH) , specifically a NAD+-dependent class 3 ALDH in mosquitoes.[4][5] The activity of this enzyme is also a critical determinant of the flux through the JH biosynthetic pathway.[4]

Below is a diagram illustrating the late stages of the JH biosynthesis pathway, highlighting the central position of this compound.

Quantitative Analysis of this compound Metabolism

The efficiency and regulation of the enzymes metabolizing this compound are critical for determining the overall rate of JH biosynthesis. The following tables summarize key quantitative data for farnesol dehydrogenase and aldehyde dehydrogenase from various insect species.

Table 1: Kinetic Properties of Farnesol Dehydrogenase

| Insect Species | Enzyme | Substrate | Km (µM) | Vmax or Specific Activity | Cofactor | Reference(s) |

| Aedes aegypti | AaSDR-1 (recombinant) | (E,E)-Farnesol | 1.8 ± 0.3 | 9.7 ± 0.4 µmol/min/µmol enzyme | NADP+ | [1] |

| Manduca sexta (larvae) | Farnesol Oxidase | Farnesol | ~1 | - | FAD (enhances) | [2] |

| Helicoverpa armigera | HaFDL (recombinant) | trans,trans-Farnesol | 15 | - | NADP+ | [5] |

Table 2: Quantitative Data for Aldehyde Dehydrogenase (this compound as Substrate)

| Insect Species | Enzyme | Substrate | Km (µM) | Vmax or Specific Activity | Cofactor | Reference(s) |

| Aedes aegypti | AaALDH3 | This compound | - | Activity varies with physiological state | NAD+ | [4][5] |

| Manduca sexta | This compound Dehydrogenase | This compound | - | Activity stimulated by NAD+ | NAD+ | [2] |

Table 3: Concentrations of JH Biosynthesis Intermediates in Aedes aegypti Corpora Allata

| Compound | Concentration (fmol/CA) in 24h sugar-fed females | Reference(s) |

| Farnesol | Varies with physiological state | [4] |

| This compound | Varies with physiological state; accumulates when ALDH3 activity is low | [4] |

| Farnesoic Acid | 77.3 ± 4.1 | [6][7] |

Experimental Protocols

Accurate measurement of the enzymatic activities and the concentration of intermediates is crucial for studying the role of this compound in JH biosynthesis. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Radiochemical Assay for Juvenile Hormone Biosynthesis

This protocol is widely used to measure the rate of JH synthesis by isolated corpora allata.[8][9]

Objective: To quantify the rate of de novo JH biosynthesis by incubating isolated corpora allata with a radiolabeled precursor.

Materials:

-

Insect Ringer's solution

-

Dissection microscope and tools

-

Incubation medium (e.g., Grace's Insect Medium, methionine-free)

-

L-[methyl-3H]methionine

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Dissection: Dissect corpora allata (CA) from the insect of interest in cold Ringer's solution under a dissection microscope.

-

Incubation: Transfer the isolated CA to a vial containing 50-100 µL of incubation medium supplemented with L-[methyl-3H]methionine (final concentration ~100 µM).

-

Reaction: Incubate the vials at an appropriate temperature (e.g., 27°C) for a defined period (e.g., 1-3 hours).

-

Extraction: Stop the reaction by adding 250 µL of isooctane. Vortex vigorously for 1 minute to extract the newly synthesized radiolabeled JH into the organic phase.

-

Quantification: Transfer a known volume of the isooctane phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculation: Calculate the rate of JH biosynthesis (e.g., in fmol/CA/hour) based on the specific activity of the radiolabeled methionine and the measured radioactivity.

Below is a workflow diagram for the in vitro radiochemical assay.

Protocol 2: Farnesol Dehydrogenase Activity Assay (Spectrophotometric)

This protocol measures the activity of farnesol dehydrogenase by monitoring the production of NADPH.[3]

Objective: To determine the kinetic parameters of farnesol dehydrogenase.

Materials:

-

Purified recombinant farnesol dehydrogenase or corpora allata homogenate

-

Assay buffer (e.g., 100 mM Glycine-NaOH, pH 10.0)

-

(E,E)-Farnesol solution (in a suitable solvent like ethanol)

-

NADP+ solution

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, a known concentration of NADP+ (e.g., 2 mM), and the enzyme preparation.

-

Substrate Addition: To initiate the reaction, add a specific concentration of farnesol. The final volume should be standardized (e.g., 500 µL).

-

Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time. This corresponds to the formation of NADPH.

-

Kinetic Analysis: Repeat the assay with varying concentrations of farnesol to determine the Km and Vmax of the enzyme.

Protocol 3: Quantification of this compound and Other Intermediates by HPLC with Fluorescent Tagging

This highly sensitive method allows for the quantification of JH precursors.[6][10]

Objective: To measure the concentration of this compound and other carboxyl-containing intermediates in biological samples.

Materials:

-

Corpora allata or other tissue extracts

-

Fluorescent tagging reagent for aldehydes (e.g., 4-hydrazino-7-nitro-2,1,3-benzoxadiazole - NBD-H)

-

Fluorescent tagging reagent for carboxylic acids (e.g., 4-Acetamido-7-mercapto-2,1,3-benzoxadiazole - AABD-SH) for farnesoic acid

-

HPLC system with a fluorescence detector

-

Appropriate HPLC column (e.g., C18 reverse-phase)

-

Solvents for HPLC (e.g., acetonitrile, water)

Procedure:

-

Extraction: Extract the JH intermediates from the biological sample using an appropriate organic solvent.

-

Derivatization:

-

For this compound: React the extract with NBD-H to form a fluorescent derivative.

-

For farnesoic acid: React the extract with AABD-SH in the presence of a coupling agent.

-

-

HPLC Analysis: Inject the derivatized sample into the HPLC system. Separate the fluorescently tagged intermediates using a suitable gradient of solvents.

-

Detection and Quantification: Detect the fluorescent derivatives using the fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen tag. Quantify the amount of each intermediate by comparing the peak areas to those of known standards.

Regulation of this compound Metabolism and Juvenile Hormone Biosynthesis

The rate of JH biosynthesis is not constant but is tightly regulated by neuropeptides, primarily allatotropins (which stimulate JH synthesis) and allatostatins (which inhibit JH synthesis).[11][12] These neuropeptides are released from the brain and act on receptors in the corpora allata to modulate the activity of the biosynthetic pathway.

Allatotropins typically bind to G-protein coupled receptors (GPCRs) on the CA cells, leading to an increase in intracellular second messengers like cAMP and Ca2+.[13] This signaling cascade ultimately results in the stimulation of one or more enzymes in the JH biosynthetic pathway.

Allatostatins , on the other hand, also act through GPCRs but generally lead to a decrease in second messenger levels, resulting in the inhibition of JH synthesis.[1] The precise molecular targets of these signaling pathways within the JH biosynthetic cascade are an active area of research, but it is clear that the enzymes involved in this compound metabolism are key regulatory points.

The diagram below illustrates the regulatory inputs of allatotropin (B570788) and allatostatin on the JH biosynthesis pathway, with a focus on the steps involving this compound.

Conclusion and Future Directions

This compound occupies a central and highly regulated position in the biosynthesis of juvenile hormone. The enzymes responsible for its formation and conversion, farnesol dehydrogenase/oxidase and aldehyde dehydrogenase, represent critical control points that are influenced by upstream signaling pathways. For researchers in basic and applied entomology, a thorough understanding of this compound metabolism is essential. For professionals in drug development, these enzymes present attractive targets for the design of novel, specific, and environmentally benign insecticides that disrupt insect development and reproduction by interfering with JH biosynthesis.

Future research should focus on elucidating the precise molecular mechanisms by which allatotropins and allatostatins regulate the activity of farnesol and this compound dehydrogenases. Further characterization of these enzymes from a wider range of insect species will provide a more comprehensive understanding of their diversity and potential for targeted control. The development of high-throughput screening assays for inhibitors of these enzymes will also be a crucial step towards the discovery of new insect growth regulators.

References

- 1. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Farnesol and this compound dehydrogenase(s) in corpora allata of the tobacco hornworm moth, Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NADP+-dependent farnesol dehydrogenase, a corpora allata enzyme involved in juvenile hormone synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aldehyde dehydrogenase 3 converts this compound into farnesoic acid in the corpora allata of mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radiochemical assay of juvenile hormone biosynthesis rate in ants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro assay for the biosynthesis and metabolism of juvenile hormone by exposed corpora allata of Aedes aegypti (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags | PLOS One [journals.plos.org]

- 11. Allatotropin regulation of juvenile hormone synthesis by the corpora allata from the lubber grasshopper, Romalea microptera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Functional characterization of an allatotropin receptor expressed in the corpora allata of mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Analysis of Farnesal in Plant Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesal, an acyclic sesquiterpenoid aldehyde, is a volatile organic compound found in various plant essential oils. It is closely related to the more widely studied sesquiterpene alcohol, farnesol (B120207), from which it can be formed through oxidation. This compound contributes to the characteristic aroma of many plants and is of growing interest to researchers in the fields of phytochemistry, pharmacology, and drug development due to its potential biological activities. This technical guide provides an in-depth overview of the discovery, biosynthesis, and analytical methodologies for this compound in plant essential oils, with a focus on providing practical information for laboratory applications.

Discovery and Presence in Plant Essential Oils

The history of this compound is intrinsically linked to its alcohol precursor, farnesol. Farnesol was first identified around 1900-1905 from the flowers of the Farnese acacia tree, Vachellia farnesiana, from which it derives its name.[1][2] While the initial discovery of this compound in plants is not as well-documented, it has been identified as a constituent of various essential oils, often alongside farnesol.

This compound has been reported in the essential oil of Polygonum minus (also known as kesum), a herb cultivated in the northeast of Malaysia for its aromatic leaves.[3] It is also found in other aromatic plants, and its presence is often associated with the oxidation of farnesol. The following table summarizes the known presence of this compound and its precursor, farnesol, in a selection of plant essential oils.

Table 1: Presence of this compound and Farnesol in Select Plant Essential Oils

| Plant Species | Plant Part | Compound | Concentration | Reference(s) |

| Polygonum minus | Leaves | This compound | 0.030 mg/mL | [3] |

| Vachellia farnesiana | Flowers | Farnesol | Major constituent | [1][2] |

| Cymbopogon spp. (Lemongrass) | Leaves | Farnesol | Present | [4] |

| Rosa spp. (Rose) | Flowers | Farnesol | Present | [4] |

| Matricaria chamomilla (Chamomile) | Flowers | Farnesol | Present | [4] |

| Citrus spp. | Peel | This compound | Trace amounts | [5] |

Biosynthesis of this compound Precursors

This compound is derived from the isoprenoid biosynthetic pathway, a fundamental metabolic pathway in plants responsible for the synthesis of a vast array of compounds, including terpenes. The direct precursor to this compound is farnesol, which is synthesized from farnesyl pyrophosphate (FPP). The following diagram illustrates the core biosynthetic pathway leading to FPP.

Caption: Biosynthesis of farnesyl pyrophosphate (FPP), the precursor to farnesol and this compound.

Proposed Signaling Pathway Involving Farnesol and Abscisic Acid (ABA)

While a specific signaling pathway for this compound in plants has not been fully elucidated, there is evidence for the involvement of its precursor, farnesol, in plant signaling, particularly in relation to the phytohormone abscisic acid (ABA). Loss-of-function mutations in the farnesol kinase (FOLK) gene in Arabidopsis lead to enhanced sensitivity to ABA, suggesting that farnesol metabolism plays a role in negatively regulating ABA signaling.[6] The following diagram proposes a simplified signaling pathway based on this relationship.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Farnesol - Hekserij [eng.hekserij.nl]

- 3. Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Roles for farnesol and ABA in Arabidopsis flower development - PMC [pmc.ncbi.nlm.nih.gov]

Farnesal Degradation and Metabolic Fate In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesal, a 15-carbon isoprenoid aldehyde, is a critical intermediate in the metabolic pathway of farnesol (B120207). As a reactive carbonyl compound, the in vivo degradation and metabolic fate of this compound are of significant interest in various fields, including drug development, toxicology, and the study of metabolic diseases. This technical guide provides an in-depth overview of the core aspects of this compound metabolism, including the enzymatic pathways involved, quantitative kinetic data, detailed experimental methodologies, and the key signaling pathways it modulates.

This compound Metabolic Pathways

The in vivo metabolism of this compound is primarily governed by a series of oxidation and reduction reactions, leading to the formation of farnesoic acid or the regeneration of farnesol. The key enzymes involved belong to the alcohol dehydrogenase (ADH), aldehyde dehydrogenase (ALDH), and aldo-keto reductase (AKR) superfamilies, as well as cytochrome P450 (CYP) enzymes.

Oxidation to Farnesoic Acid

The primary oxidative pathway for this compound involves its conversion to farnesoic acid, a reaction catalyzed by aldehyde dehydrogenases (ALDHs). Specifically, members of the ALDH3 family have been implicated in this conversion.[1] This step is crucial as farnesoic acid can be further metabolized or act as a signaling molecule itself.

Reduction to Farnesol

This compound can be reduced back to farnesol, a reaction catalyzed by NADPH-dependent aldo-keto reductases (AKRs). In humans, AKR1B10 and AKR1C3 have been identified as the primary enzymes responsible for this conversion.[2][3] This reductive pathway may serve as a detoxification mechanism, preventing the accumulation of the more reactive this compound, and also to regenerate farnesol for other cellular processes.

Further Metabolism

Following its formation from farnesol, this compound can be further metabolized. Farnesol itself can be hydroxylated by cytochrome P450 enzymes, such as CYP2E1 and CYP2C19, to form hydroxyfarnesol.[2] While direct hydroxylation of this compound is less characterized, it is plausible that similar CYP-mediated oxidation could occur. Farnesoic acid, the oxidation product of this compound, can be further converted to farnesol-derived dicarboxylic acids which are then excreted in the urine.[4] Additionally, farnesol can undergo glucuronidation, a phase II metabolic process, though this has not been as extensively studied for this compound itself.

Quantitative Data on this compound Metabolism

The following tables summarize the available quantitative data on the enzymes involved in this compound metabolism.

| Enzyme | Organism | Substrate | Km (µM) | kcat/Km (min⁻¹µM⁻¹) | Reference |

| AKR1B10 | Human | This compound | 2.5 | 9.1 | [3] |

| AKR1C3 | Human | This compound | - | - | [2] |

| AKR1C2 | Human | This compound | - | - | [2] |

| AKR1C15 | Rat | This compound | - | - | [2] |

| ALDH-1 | Human | Decanal (B1670006) | 0.0029 | - | [5] |

| ALDH-2 | Human | Decanal | 0.022 | - | [5] |

Note: Specific kinetic data for this compound with all relevant enzymes, particularly aldehyde dehydrogenases, are not yet fully available in the literature. The data for decanal with ALDH is provided for comparative purposes due to structural similarities.

Experimental Protocols

This section details the methodologies for key experiments used to study this compound degradation and metabolism.

Quantification of this compound in Biological Samples by HPLC-MS/MS

This method allows for the sensitive and specific quantification of this compound in complex biological matrices like plasma or tissue homogenates.

3.1.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma or tissue homogenate, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog of this compound).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

3.1.2. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 60% to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

3.1.3. MS/MS Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values would need to be determined through infusion of a this compound standard.

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

In Vitro this compound Metabolism Assay using Liver Microsomes

This assay is used to determine the rate of this compound metabolism by phase I enzymes, primarily cytochrome P450s.

3.2.1. Incubation

-

Prepare a reaction mixture containing:

-

100 mM potassium phosphate (B84403) buffer (pH 7.4).

-

Liver microsomes (e.g., human, rat; final protein concentration 0.5 mg/mL).

-

This compound (dissolved in a minimal amount of organic solvent like DMSO, final concentration typically ranging from 1-100 µM).

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding an NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, and 5 mM MgCl₂).

-

Incubate at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture and immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

3.2.2. Analysis

-

Process the quenched samples as described in the HPLC-MS/MS protocol (Section 3.1.1).

-

Quantify the remaining this compound at each time point.

-

Determine the rate of metabolism by plotting the natural logarithm of the percentage of remaining this compound against time. The slope of the linear portion of the curve represents the first-order rate constant of elimination.

Farnesoid X Receptor (FXR) Activation Luciferase Reporter Assay

This cell-based assay is used to investigate whether this compound can directly activate the nuclear receptor FXR.

3.3.1. Cell Culture and Transfection

-

Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.

-

Co-transfect the cells with:

-

An expression vector for human FXR.

-

A reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE).

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

3.3.2. Treatment and Luciferase Assay

-

After 24 hours of transfection, treat the cells with various concentrations of this compound or a known FXR agonist (e.g., GW4064) as a positive control.

-

Incubate for an additional 24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity. An increase in relative luciferase activity indicates FXR activation.

Signaling Pathways and Experimental Workflows

This compound Metabolic Pathway

Caption: Key enzymatic steps in the metabolic conversion of this compound.

Farnesoid X Receptor (FXR) Signaling Pathway

Caption: Proposed activation of the FXR signaling pathway by this compound.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for an in vitro this compound metabolism study.

Conclusion

The in vivo degradation and metabolic fate of this compound are complex processes involving multiple enzymatic pathways. The balance between oxidation to farnesoic acid and reduction back to farnesol, catalyzed by ALDHs and AKRs respectively, likely plays a key role in regulating the intracellular levels of this reactive aldehyde. Furthermore, the potential interaction of this compound with nuclear receptors such as FXR suggests a role in broader metabolic regulation. Further research is required to fully elucidate the kinetic parameters of all enzymes involved in this compound metabolism and to precisely define its in vivo concentrations and signaling roles. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the multifaceted biology of this compound.

References

- 1. LC-MS/MS determination of a farnesyl transferase inhibitor in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roles of rat and human aldo-keto reductases in metabolism of farnesol and geranylgeraniol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 5. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Farnesal: A Technical Guide for Drug Development

An in-depth analysis of farnesal's chemical structure and its influence on biological activity, providing a foundation for the rational design of novel therapeutics.

This compound, a 15-carbon acyclic sesquiterpenoid aldehyde, and its corresponding alcohol, farnesol (B120207), are pivotal molecules in various biological processes, ranging from fungal quorum sensing to mammalian cell signaling. Their diverse activities have positioned them as attractive starting points for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and its analogs, with a focus on their antifungal/quorum sensing, anticancer, and insect juvenile hormone activities.

Quorum Sensing Inhibition in Candida albicans

Farnesol is a well-established quorum-sensing molecule in the pathogenic yeast Candida albicans, inhibiting the transition from yeast to hyphal form, a critical step in biofilm formation and virulence. While much of the research has focused on farnesol, the SAR principles can be largely extrapolated to this compound.

Key Structural Features for Quorum Sensing Inhibition:

-

Head Group: The nature of the polar head group is critical. While the alcohol of farnesol is active, modifications can be tolerated to some extent. The aldehyde group of this compound also contributes to this activity.

-

Isoprenoid Chain Length: The 12-carbon backbone of farnesol/farnesal is important for activity. Significant deviations in chain length can lead to a loss of potency.

-

Double Bond Configuration: The (E,E)-isomer of farnesol is the most active, indicating that the stereochemistry of the double bonds is crucial for binding to its target.

-

Methyl Groups: The methyl branches on the isoprenoid chain are important for maintaining the correct conformation for activity.

Quantitative SAR Data: Quorum Sensing Inhibition

A study by Shchepin et al. (2003) investigated 40 natural and synthetic analogs of farnesol for their ability to inhibit germ tube formation (GTF) in Candida albicans. While specific IC50 values for all 40 were not provided in a single table in the primary literature, the study highlighted key findings. The most active analogs still only possessed a fraction of the activity of (E,E)-farnesol.[1] Another study reported an IC50 of 90 μM for C12 homoserine lactone, a structurally similar molecule, in inhibiting Cyr1p, a key enzyme in the cAMP signaling pathway in C. albicans.[2]

| Compound/Analog | Activity Metric | Value | Reference |

| (E,E)-Farnesol | IC50 (GTF Assay) | ~1.2 µM | [3] |

| Most Active Analogs | % Activity of (E,E)-Farnesol | < 8% | [4] |

| Farnesol 10-11 epoxide | % Activity of (E,E)-Farnesol | 1.7% | [4] |

| Polyene Analogs | IC50 (GTF Assay) | as low as 10 µM | [5] |

Anticancer Activity: Farnesyltransferase Inhibition

The post-translational farnesylation of proteins, particularly the Ras family of oncoproteins, is a critical step in their localization to the cell membrane and subsequent activation of pro-proliferative signaling pathways. Farnesyltransferase (FTase) catalyzes this reaction, making it a key target for anticancer drug development. This compound and its derivatives can act as inhibitors of this enzyme.

Key Structural Features for Farnesyltransferase Inhibition:

-

Farnesyl Moiety: The farnesyl backbone serves as a scaffold to mimic the natural substrate, farnesyl pyrophosphate (FPP).

-

Head Group Modification: The aldehyde group of this compound can be replaced with other functionalities, such as phosphonates or other FPP mimetics, to enhance binding to the active site of FTase.

-

CAAX Motif Mimicry: More complex inhibitors often incorporate a moiety that mimics the C-terminal CAAX box of the protein substrate (where C is cysteine, A is an aliphatic amino acid, and X is another amino acid).

Quantitative SAR Data: Anticancer and Farnesyltransferase Inhibition

The following tables summarize the inhibitory concentrations (IC50) of farnesol and its derivatives against various cancer cell lines and farnesyltransferase. It is important to note that much of the quantitative data available is for farnesol and its derivatives rather than this compound itself.

Table 1: Anticancer Activity of Farnesol and its Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Farnesol | Murine B16F10 Melanoma | 45 | [6][7] |

| Farnesyl-O-acetylhydroquinone | Murine B16F10 Melanoma | 2.5 | [6][7] |

| Geraniol | Murine B16F10 Melanoma | 160 | [6][7] |

| Geranyl-O-acetylhydroquinone | Murine B16F10 Melanoma | 5.1 | [6][7] |

| Farnesol | Human Osteosarcoma (Saos-2) | ~100 | [8] |

| Farnesol | Human Colorectal Carcinoma (HCT-116) | ~120 | [8] |

Table 2: Farnesyltransferase Inhibition by this compound Analogs and Other Inhibitors

| Inhibitor | Target | IC50 | Reference |

| 3-Isopropenyl Farnesyl Diphosphate Analog | Mammalian FTase | 18 nM | [9] |

| Tipifarnib | FTase | 0.86 nM | [10] |

| Lonafarnib | FTase (H-ras) | 1.9 nM | [10] |

| BMS-214662 | FTase | - | [10] |

| L778,123 | FTase | 2 nM | [10] |

Insect Juvenile Hormone Activity

This compound is a precursor in the biosynthesis of insect juvenile hormones (JHs), which are esters of farnesol. These hormones regulate metamorphosis and reproduction in insects. This compound and its analogs can exhibit JH-like activity, disrupting normal insect development.

Key Structural Features for Juvenile Hormone Activity:

-

Sesquiterpenoid Backbone: The 15-carbon skeleton is essential for activity.

-

Functional Group: The aldehyde group of this compound can be oxidized to a carboxylic acid and then esterified to form the active juvenile hormones. Analogs with modified head groups can still exhibit activity.

-

Stereochemistry: The stereochemistry of the double bonds and the epoxide group (in the final JH) are critical for potent activity.

Quantitative SAR Data: Juvenile Hormone Activity

Quantitative data for the juvenile hormone activity of this compound analogs is less commonly presented in tabular format in the literature. However, studies have shown that thousands of farnesol/JH analogs have been synthesized and tested, with some being up to a million times more active than farnesol in JH-bioassays.[11] The activity is typically assessed through bioassays that measure the disruption of metamorphosis, such as the Galleria mellonella (wax worm) assay.

Experimental Protocols

Farnesyltransferase Inhibition Assay (Fluorescence-Based)

This assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate, resulting in an increase in fluorescence.

Materials:

-

Recombinant human farnesyltransferase (FTase)

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl₂, 5 mM MgCl₂, 20 mM KCl, 1 mM DTT

-

Test compounds (this compound analogs) dissolved in DMSO

-

Black, flat-bottom 96- or 384-well plates

-

Fluorescence plate reader (Excitation: ~340 nm, Emission: ~505-550 nm)[12]

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.

-

In each well of the microplate, add the assay components in the following order:

-

Initiate the reaction by adding recombinant FTase (final concentration ~50 nM).[12]

-

Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes at room temperature.[12]

-

Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Determine the percent inhibition relative to the vehicle control and plot against the logarithm of the inhibitor concentration to determine the IC50 value.[13]

Candida albicans Germ Tube Inhibition Assay

This assay assesses the ability of this compound analogs to inhibit the morphological transition of C. albicans from yeast to hyphal form.

Materials:

-

Candida albicans strain (e.g., SC5314)

-

Yeast Peptone Dextrose (YPD) medium

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS) or human serum

-

Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO)

-

96-well plates

-

Microscope

Procedure:

-

Grow C. albicans overnight in YPD medium at 30°C.

-

Wash the cells with sterile PBS and resuspend in RPMI-1640 medium to a concentration of 1 x 10⁶ cells/mL.[14]

-

Add serial dilutions of the test compounds to the wells of a 96-well plate. Include a solvent control.

-

Add the C. albicans cell suspension to each well.

-

To induce germ tube formation, add FBS to a final concentration of 10%.

-

Incubate the plate at 37°C for 2-4 hours.

-

Using a microscope, observe the morphology of the cells. A cell is considered to have formed a germ tube if it has a filamentous outgrowth that is at least as long as the diameter of the yeast cell and lacks a constriction at its point of origin.

-

Data Analysis: For each concentration, count the number of cells with and without germ tubes in at least three different fields of view. Calculate the percentage of germ tube formation and determine the IC50 value (the concentration that inhibits germ tube formation by 50%).

Topical Juvenile Hormone Bioassay (Tenebrio molitor)

This bioassay evaluates the JH-like activity of this compound analogs by observing their effects on the metamorphosis of mealworm pupae.

Materials:

-

Tenebrio molitor pupae of a specific age (e.g., 0-24 hours post-pupation)

-

Test compounds (this compound analogs) dissolved in acetone

-

Microapplicator

-

Petri dishes

-

Incubator at 28-30°C

Procedure:

-

Prepare serial dilutions of the test compounds in acetone.

-

Using a microapplicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal side of the abdomen of each pupa. Include an acetone-only control group.

-

Place the treated pupae in individual petri dishes and incubate.

-

Observe the development of the pupae daily until the control group has emerged as adults.

-

Data Analysis: Score the treated insects based on the degree of inhibition of metamorphosis, using a scoring system (e.g., 0 = normal adult, 1 = adult with some pupal characteristics, 2 = intermediate form, 3 = pupa-like form, 4 = dead pupa). Calculate the average score for each concentration and determine the effective dose (ED50) that causes a half-maximal response.

Signaling Pathways and Experimental Workflows

Ras-ERK Signaling Pathway and Farnesyltransferase Inhibition

Farnesyltransferase is a critical enzyme in the Ras-ERK signaling pathway. Its inhibition by this compound analogs prevents the farnesylation of Ras, thereby blocking its membrane localization and subsequent activation of downstream effectors.

Caption: Ras-ERK signaling pathway and the inhibitory action of this compound analogs on farnesyltransferase.

NF-κB Signaling Pathway Activation by Farnesol

Farnesol has been shown to activate the NF-κB signaling pathway, which is involved in inflammation and cell survival. This activation proceeds through the degradation of IκBα and subsequent nuclear translocation of the p65 subunit.

Caption: Farnesol-induced activation of the NF-κB signaling pathway.[1][15]

General Workflow for this compound SAR Studies

The process of conducting structure-activity relationship studies for this compound analogs involves a logical progression from chemical synthesis to biological evaluation and data analysis.

Caption: A generalized workflow for this compound structure-activity relationship studies.

Conclusion

The structure-activity relationships of this compound and its analogs provide a rich foundation for the development of novel therapeutics. The key structural motifs, including the aldehyde head group, the isoprenoid chain, and the stereochemistry of the double bonds, are all critical determinants of biological activity. While much of the existing quantitative data focuses on farnesol, the principles are largely applicable to this compound. Future research should focus on the systematic synthesis and evaluation of this compound-specific analogs to further refine our understanding of its SAR and to develop potent and selective inhibitors for a range of therapeutic targets. The detailed experimental protocols and pathway diagrams provided in this guide offer a practical framework for researchers in this exciting field.

References